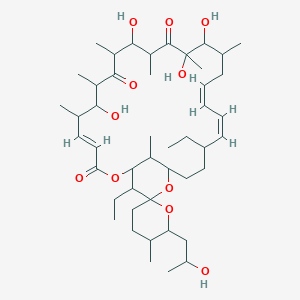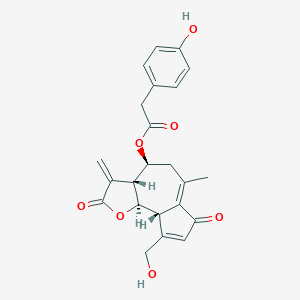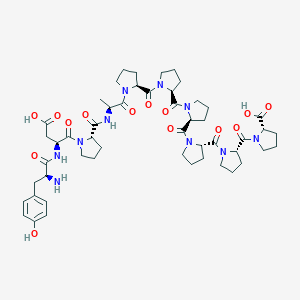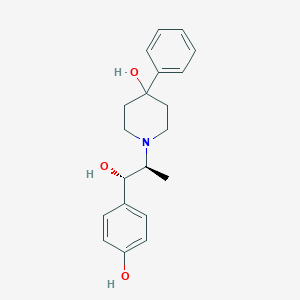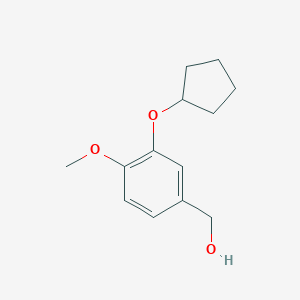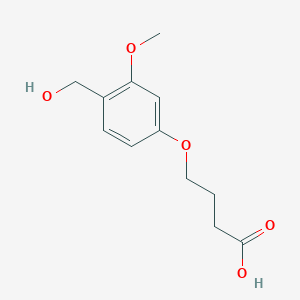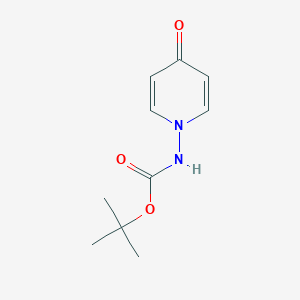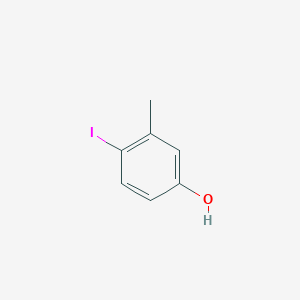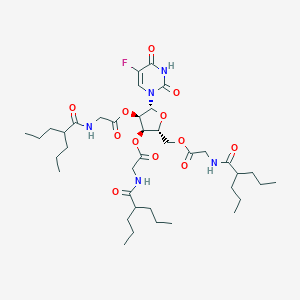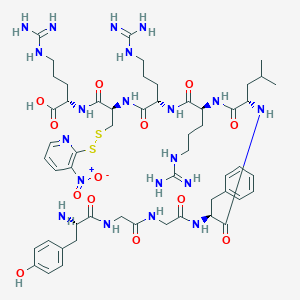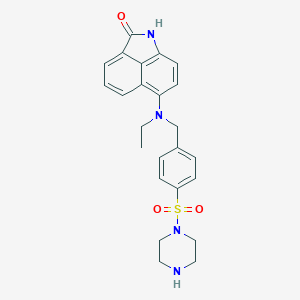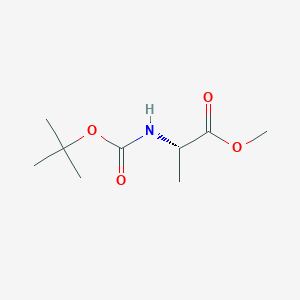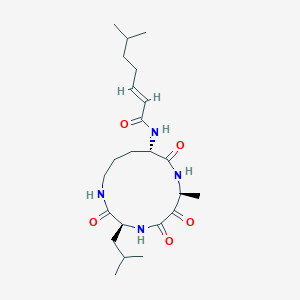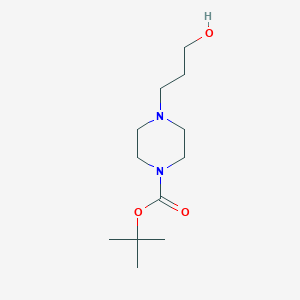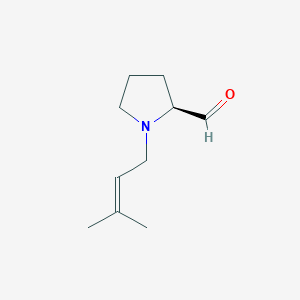
2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,(S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,(S)-(9CI) is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as (S)-(+)-2-Piperidinecarboxaldehyde, 1-(3-methyl-2-butenyl)-, and has the chemical formula C11H17NO.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,(S)-(9CI) is not well understood. However, it is believed that the compound acts by inhibiting the growth of microorganisms by disrupting their cell membranes. This compound has also been shown to have antifungal properties by inhibiting the growth of fungi.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,(S)-(9CI) have not been extensively studied. However, it has been shown to have low toxicity and is not known to have any significant side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,(S)-(9CI) in lab experiments is its antibacterial and antifungal properties. This compound can be used to test the efficacy of new drugs or to study the mechanisms of action of existing drugs. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,(S)-(9CI). One area of research could be to study the mechanism of action of this compound in more detail. Another area of research could be to explore the potential applications of this compound in the synthesis of chiral compounds. Additionally, this compound could be studied for its potential applications in the development of new drugs or as a starting material for the synthesis of other compounds.
Métodos De Síntesis
The synthesis of 2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,(S)-(9CI) can be achieved through a multi-step process. The first step involves the reaction of 3-methyl-2-buten-1-ol with pyrrolidine in the presence of a catalyst to form the corresponding pyrrolidine derivative. The second step involves the oxidation of the pyrrolidine derivative using a suitable oxidant to form the desired product.
Aplicaciones Científicas De Investigación
2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,(S)-(9CI) has been studied for its potential applications in scientific research. This compound has been shown to have antibacterial and antifungal properties, and has been tested against a range of microorganisms. It has also been studied for its potential applications in the synthesis of chiral compounds and as a starting material for the synthesis of other compounds.
Propiedades
Número CAS |
130823-66-4 |
|---|---|
Nombre del producto |
2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,(S)-(9CI) |
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
(2S)-1-(3-methylbut-2-enyl)pyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C10H17NO/c1-9(2)5-7-11-6-3-4-10(11)8-12/h5,8,10H,3-4,6-7H2,1-2H3/t10-/m0/s1 |
Clave InChI |
FBZSNECQSUKWLI-JTQLQIEISA-N |
SMILES isomérico |
CC(=CCN1CCC[C@H]1C=O)C |
SMILES |
CC(=CCN1CCCC1C=O)C |
SMILES canónico |
CC(=CCN1CCCC1C=O)C |
Sinónimos |
2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



